

## Need for rescue medication in Icatibant clinical trials

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# Icatibant Clinical Trials: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the use of rescue medication in **Icatibant** clinical trials for Hereditary Angioedema (HAE).

### Frequently Asked Questions (FAQs)

Q1: What is the typical requirement for rescue medication when using **lcatibant** to treat acute HAE attacks?

A1: Clinical trial data indicates that a single 30 mg subcutaneous injection of **Icatibant** is sufficient to treat the majority of HAE attacks. In the pivotal FAST-3 trial, no patients treated with **Icatibant** required rescue medication before experiencing symptom relief.[1][2] However, in real-world settings and open-label extension studies, a small percentage of attacks may necessitate the use of rescue medication.

Q2: Under what circumstances might a patient require rescue medication after **Icatibant** administration?

A2: Rescue medication may be considered if a patient has an inadequate response to the initial **lcatibant** injection or if symptoms recur.[3] Clinical trial protocols allowed for additional doses of



**Icatibant** or the use of other rescue medications if symptoms worsened or did not improve within a specified timeframe, typically at least 6 hours after the initial dose.[3]

Q3: What types of rescue medications have been used in Icatibant clinical trials?

A3: The specific types of rescue medication are not always detailed in publications, but they have included additional doses of **Icatibant**, C1-inhibitor (C1-INH) concentrate, analgesics, and anti-emetics.

Q4: Does the need for rescue medication differ based on the location of the HAE attack (e.g., cutaneous, abdominal, laryngeal)?

A4: The available data suggests that the efficacy of **Icatibant** is similar across different attack locations, including laryngeal attacks.[3] The **Icatibant** Outcome Survey, which looked at real-world use for laryngeal attacks, reported that rescue or concomitant medication was used in 9.0% of cases.

## Troubleshooting Guide: Scenarios for Considering Rescue Medication

This guide addresses potential issues researchers might encounter during experiments involving **lcatibant** and the need for rescue medication.

### Troubleshooting & Optimization

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Scenario	Possible Cause	Recommended Action
Lack of Symptom Improvement After Initial Icatibant Dose	Inadequate response to initial treatment.	Per clinical trial protocols, a second 30 mg dose of lcatibant may be administered after a minimum of 6 hours if the initial response is inadequate. A maximum of three doses can be given within a 24-hour period.[3]
Recurrence of HAE Symptoms	Waning effect of the initial Icatibant dose.	If symptoms recur after initial improvement, an additional 30 mg dose of Icatibant can be administered, adhering to the 6-hour minimum interval between doses.[3]
Severe Laryngeal Attack	Life-threatening nature of the attack.	In cases of severe laryngeal HAE attacks, while Icatibant is a first-line treatment, immediate medical attention is crucial. Clinical judgment should be used to determine if additional interventions, such as C1-INH concentrate, are necessary.
Patient Has a History of Requiring Multiple Doses	Individual patient variability in response.	For patients with a known history of requiring more than one dose of Icatibant, close monitoring after the initial injection is recommended to allow for timely administration of a subsequent dose if needed.



# Data on Rescue Medication in Icatibant Clinical Trials

The following table summarizes the quantitative data on the use of rescue medication in key **Icatibant** clinical trials.

### Troubleshooting & Optimization

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Clinical Trial	Icatibant Group	Comparator Group	Notes
FAST-1	3 patients required rescue medication.	13 patients (placebo) required rescue medication.	The early use of rescue medication in the placebo group may have impacted the statistical significance of the primary endpoint.
FAST-1 (Open-Label Extension)	Rescue medication was required in 5.3% of 340 attacks.[4]	N/A	88.2% of attacks were resolved with a single lcatibant injection.[4]
FAST-2	5 patients required rescue medication within 48 hours.	11 patients (tranexamic acid) required rescue medication within 48 hours.	Within the first 12 hours, 0 Icatibant-treated patients required rescue medication compared to 5 in the tranexamic acid group.
FAST-2 (Open-Label Extension)	89.8% of 374 attacks were resolved with a single lcatibant injection.[5][6]	N/A	Data from 54 patients. [5][6]
FAST-3	No patients required rescue medication before symptom relief. [1][2]	40% of patients (placebo) used rescue medications.[7]	This was a randomized, doubleblind, placebocontrolled trial.[1]
Icatibant Outcome Survey (Laryngeal Attacks)	Rescue or concomitant medication was used for 9.0% of 67 attacks.	N/A	This was a real-world observational study.



Pediatric Trial rescue medications
(NCT01386658) within 48 hours of administration.

No patients required
The study involved 32
children and adolescents.

#### **Experimental Protocols**

Below are summarized methodologies for the key **Icatibant** clinical trials.

FAST-3 (For Angioedema Subcutaneous Treatment) Trial (NCT00912093)[1][8][9]

- Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter study.
- Patient Population: Adults with a diagnosis of HAE Type I or II experiencing an acute attack.
- Inclusion Criteria: Patients with moderate to very severe cutaneous or abdominal symptoms, or mild to moderate laryngeal symptoms. Treatment was to be initiated within 6 hours of the attack becoming at least of mild (laryngeal) or moderate (non-laryngeal) severity.[8]
- Exclusion Criteria: Included diagnosis of other forms of angioedema, prior treatment with **lcatibant**, and recent use of pain medication or C1-INH products.[8]
- Intervention: Patients were randomized to receive a single subcutaneous injection of either
   Icatibant 30 mg or a placebo.[8]
- Rescue Medication: The protocol allowed for the use of rescue medication if the initial
  treatment was not effective. However, in the **lcatibant** group, no subjects required rescue
  medication before achieving symptom relief.[1]
- Endpoints: The primary endpoint was the time to 50% or more reduction in symptom severity. Secondary endpoints included time to onset of primary symptom relief and time to almost complete symptom relief.[1]

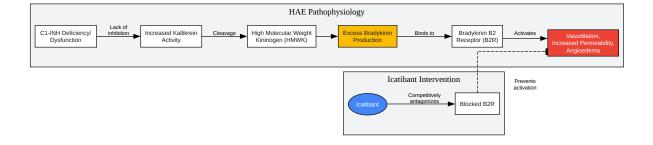
FAST-1 (NCT00097695) and FAST-2 (NCT00500656) Trials[10][11]

• Study Design: Both were Phase III, randomized, double-blind, controlled trials. FAST-1 was placebo-controlled, while FAST-2 used oral tranexamic acid as the comparator.[10][11]



- Patient Population: Adults with HAE Type I or II experiencing acute cutaneous or abdominal attacks.
- Intervention: In both trials, the treatment group received a 30 mg subcutaneous injection of lcatibant.[10][11]
- Rescue Medication: The protocols for both trials permitted the use of rescue medication. In FAST-1, significantly fewer patients in the **Icatibant** group required rescue medication compared to the placebo group. In FAST-2, the need for rescue medication was also lower in the **Icatibant** group compared to the tranexamic acid group.

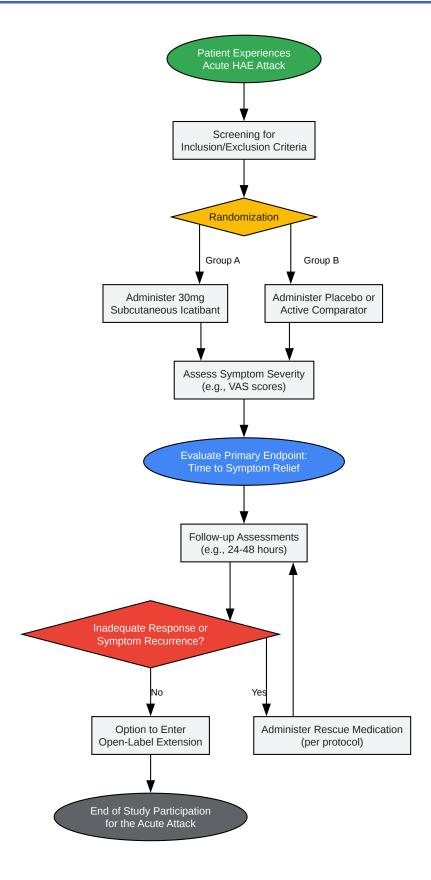
#### **Visualizations**



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Caption: Mechanism of action of **Icatibant** in Hereditary Angioedema.





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Caption: Generalized workflow for an Icatibant clinical trial.



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